3-(4-chlorophenyl)-5-methyl-N-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
描述
The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 5, and a 3-methylphenyl carboxamide at position 6. Pyrrolo[3,2-d]pyrimidines are heterocyclic systems widely explored in medicinal chemistry due to their structural mimicry of purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . This scaffold is frequently modified to optimize pharmacokinetic and pharmacodynamic properties, particularly in anticancer and kinase inhibitor applications .
The 4-chlorophenyl substituent enhances lipophilicity and target binding, while the 3-methylphenyl carboxamide contributes to solubility and steric interactions. The methyl group at position 5 may reduce metabolic degradation, as seen in related N5-substituted analogues .
属性
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(3-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-4-3-5-14(10-12)23-19(27)16-11-25(2)18-17(16)24-21(29)26(20(18)28)15-8-6-13(22)7-9-15/h3-11H,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJLWQRFBNUBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogues
Table 1: Impact of Substituents on Inhibitory Activity (KDR Inhibition)
Key Findings :
- Bulky electron-withdrawing groups (e.g., CF₃) at the 3'-position enhance activity, as seen in Compound 16 (IC50 = 33 nM) . The target compound’s 4-chlorophenyl group, though less bulky, may balance potency and selectivity.
- Linker atoms significantly influence activity: Oxygen linkers (e.g., Compound 16) outperform sulfur or nitrogen analogues due to improved electronic and steric compatibility .
Toxicity and Maximum Tolerated Dose (MTD)
Table 2: Toxicity Profiles of Pyrrolo[3,2-d]pyrimidine Analogues
Key Findings :
Key Findings :
Enzyme Inhibition and Selectivity
While specific Ki values for the target compound are unavailable, highlights that 5-substituted pyrrolo[3,2-d]pyrimidines exhibit nanomolar inhibition against folate-dependent enzymes. For example:
- Compound A (5-CH₃) : Ki = 0.8 nM (DHFR inhibition)
- Compound B (5-Cl) : Ki = 2.3 nM (TS inhibition)
The target compound’s 5-methyl group may enhance selectivity for thymidylate synthase (TS) over dihydrofolate reductase (DHFR), a trend observed in related structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
